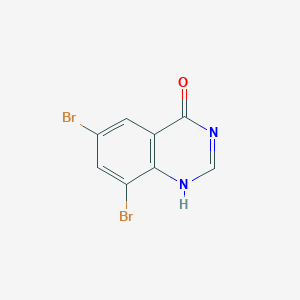

6,8-dibromoquinazolin-4(3H)-one

Übersicht

Beschreibung

6,8-Dibromoquinazolin-4(3H)-one is a brominated derivative of quinazolinone, a heterocyclic compound. This compound is of significant interest due to its potential biological activities, including its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromoquinazolin-4(3H)-one typically involves the bromination of quinazolinone derivatives. One common method includes the reaction of quinazolin-4(3H)-one with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can modify the quinazolinone core .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that 6,8-dibromoquinazolin-4(3H)-one exhibits significant antitumor properties across various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | DHFR inhibition |

| A549 | 10.0 | DHFR inhibition |

| HeLa | 15.0 | DHFR inhibition |

These findings suggest a strong correlation between its DHFR inhibitory activity and its efficacy as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor effects, this compound also demonstrates notable antimicrobial properties. The following table outlines its Minimum Inhibitory Concentration (MIC) against various microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its brominated structure allows for various functionalization reactions through metal-catalyzed cross-coupling methods. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to generate novel polysubstituted derivatives with potential pharmaceutical applications .

Antitumor Studies

A study conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell growth and displayed potent antitumor activity compared to standard chemotherapeutics. The research involved evaluating various concentrations of the compound and analyzing its impact on cell viability and proliferation rates.

Antimicrobial Evaluations

In vitro studies have shown that this compound exhibits significant inhibitory effects against multiple bacterial strains and fungi. These evaluations were performed using standard broth microdilution methods to determine MIC values, establishing its potential as a candidate for further development in antimicrobial therapies.

Wirkmechanismus

The primary mechanism of action of 6,8-dibromoquinazolin-4(3H)-one involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, this compound disrupts DNA synthesis and cell replication, leading to its potential antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromoquinazolin-4(3H)-one: A mono-brominated derivative with similar biological activities but potentially different potency and selectivity.

2,3-Disubstituted Quinazolinones: These compounds have been studied for their antiviral activities.

Uniqueness

6,8-Dibromoquinazolin-4(3H)-one is unique due to its dual bromination, which can enhance its binding affinity and specificity for certain biological targets, such as DHFR. This dual bromination may also influence its chemical reactivity and the types of reactions it can undergo .

Biologische Aktivität

6,8-Dibromoquinazolin-4(3H)-one is a brominated derivative of quinazolinone, notable for its diverse biological activities. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential as an antitumor agent and its antibacterial and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

The primary biological target of this compound is dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the folate pathway, which is essential for DNA synthesis and cell proliferation.

- Inhibition of DHFR : The compound binds to the active site of DHFR, leading to a decrease in the production of tetrahydrofolate, which is vital for nucleotide synthesis. This inhibition results in reduced DNA synthesis and ultimately induces antitumor effects in various cancer cell lines.

Biological Activities

This compound exhibits several significant biological activities:

- Antitumor Activity : Studies have demonstrated that this compound shows promising antitumor effects against various cancer cell lines by inhibiting DHFR activity .

- Antibacterial and Antifungal Properties : Research indicates that it possesses notable antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

A study conducted on human cancer cell lines revealed that this compound effectively inhibited cell growth. The compound's IC50 values were determined, demonstrating its potency as an antitumor agent compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | DHFR inhibition |

| A549 (Lung) | 10.0 | DHFR inhibition |

| HeLa (Cervical) | 15.0 | DHFR inhibition |

This data suggests that the compound's antitumor efficacy is closely linked to its ability to inhibit DHFR activity .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to illustrate its unique properties and efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromoquinazolin-4(3H)-one | Single bromine substitution | Moderate antibacterial activity |

| 7-Bromoquinazolin-4(3H)-one | Bromine at position 7 | Enhanced anticancer activity |

| 2-Aminoquinazolin-4(3H)-one | Amino group at position 2 | Stronger anti-inflammatory properties |

The dual bromination at positions 6 and 8 in this compound may enhance its binding affinity and specificity for biological targets compared to these analogs.

Eigenschaften

IUPAC Name |

6,8-dibromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUXMFPULVMCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369441 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-85-3 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 6,8-dibromoquinazolin-4(3H)-one derivatives?

A1: Several synthetic strategies have been explored:

- Condensation of 6,8-dibromoanthranilamide: This method involves reacting 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol, leading to the formation of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. [] This can be further modified to obtain 2-aryl-4-chloro-6,8-dibromoquinazolines by treatment with thionyl chloride. []

- Cyclisation of acrylamide derivatives: Another approach involves the cyclisation of specifically designed acrylamide derivatives with hydrazine hydrate, resulting in the formation of various this compound analogues. []

Q2: How can the structure of this compound be further modified?

A2: Researchers have successfully employed cross-coupling reactions to introduce diverse substituents:

- Sonogashira cross-coupling: This reaction allows for the introduction of alkynyl groups at the 4-position of the quinazoline ring. For example, reacting 2-aryl-4-chloro-6,8-dibromoquinazolines with terminal alkynes in the presence of a palladium catalyst yields 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines. [, ]

- Suzuki-Miyaura cross-coupling: This reaction enables the introduction of aryl groups. Specifically, reacting 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines with arylboronic acids leads to the formation of 2,6,8-triaryl-4-(phenylethynyl)quinazolines. [, ]

Q3: What are the potential applications of this compound derivatives?

A3: Research suggests potential in the following areas:

- Antimicrobial agents: Several synthesized derivatives exhibit promising in vitro antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, Certium, A. niger, and C. albicans. [, , , , ] This highlights their potential as a source for novel antimicrobial drug development.

- Photophysical properties: The 2,6,8-triaryl-4-(phenylethynyl)quinazolines, synthesized via Sonogashira and Suzuki-Miyaura cross-coupling reactions, display notable absorption and emission properties in solution. [, ] This makes them interesting candidates for further investigation in materials science, particularly in areas requiring luminescent materials.

Q4: How are this compound derivatives characterized?

A4: A combination of techniques is employed to confirm the structure and analyze properties:

- Spectroscopic analysis: This includes IR, 1H NMR, and 13C NMR spectroscopy, providing detailed information on functional groups and molecular structure. [, , , , , ]

- Mass spectrometry: This technique helps determine the molecular weight and provides further structural information. []

- Elemental analysis: This verifies the elemental composition of the synthesized compounds. [, , ]

- Photophysical property analysis: Techniques like UV-Vis absorption and fluorescence spectroscopy are utilized to study the light absorption and emission characteristics of the compounds. [, ]

Q5: What are the Structure-Activity Relationship (SAR) findings for antimicrobial activity in this compound derivatives?

A5: While comprehensive SAR studies are still ongoing, research suggests that:

- Introduction of pyrazole rings: Incorporating pyrazole rings at the 3-position of the this compound core often enhances antimicrobial activity. [, , , ]

- Variation of substituents: Modifying the substituents on the pyrazole ring, such as introducing various aryl groups, significantly influences the potency and spectrum of antimicrobial activity. [, , , ] Further investigations are crucial to establish definitive structure-activity relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.